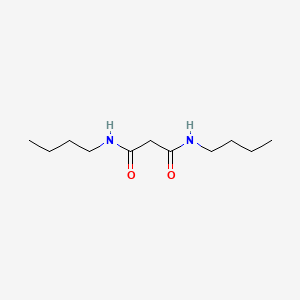

![molecular formula C14H8N2O2 B5196296 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one CAS No. 70083-20-4](/img/structure/B5196296.png)

12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one

Overview

Description

12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is a derivative of quinazoline, which is a bicyclic aromatic compound. The synthesis of 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one is a complex process that involves several steps. In

Mechanism of Action

The mechanism of action of 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one is not fully understood. However, it has been proposed that this compound interacts with various cellular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. This compound has also been shown to modulate the activity of certain receptors such as GABA-A and NMDA receptors, which are involved in neurotransmission.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one are diverse and depend on the specific application. In the field of medicinal chemistry, this compound has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antimicrobial and antiviral properties by disrupting the cell membrane and inhibiting viral replication. In the field of materials science, this compound has been utilized in the development of OLEDs and other optoelectronic devices due to its unique electronic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one in lab experiments include its diverse biological activities, ease of synthesis, and moderate to high yields. However, the limitations of using this compound include its potential toxicity, limited solubility in certain solvents, and the need for specialized equipment to conduct certain experiments.

Future Directions

There are several future directions for the research and development of 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of new biological activities and applications of this compound. Additionally, the development of new derivatives and analogs of 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one may lead to the discovery of new and improved compounds with enhanced biological activities and applications. Finally, the investigation of the mechanism of action of this compound may provide insights into the development of new drugs and therapies for various diseases and conditions.

Synthesis Methods

The synthesis of 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one involves the condensation of 2-aminobenzoxazole with an isatoic anhydride derivative. The reaction takes place in the presence of a catalyst and a solvent. The product is obtained in moderate to high yields and can be purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

The 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit a wide range of biological activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound has also been used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

properties

IUPAC Name |

[1,3]benzoxazolo[2,3-b]quinazolin-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINUIMNQFYZLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4OC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282216 | |

| Record name | 12h-benzoxazolo[2,3-b]quinazolin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199780 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

70083-20-4 | |

| Record name | NSC24986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12h-benzoxazolo[2,3-b]quinazolin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)

![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)

![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)

![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)

![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)

![1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5196275.png)

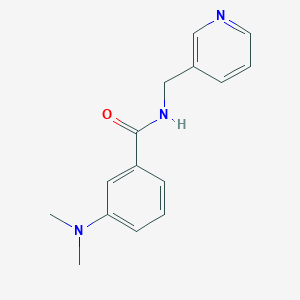

![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)

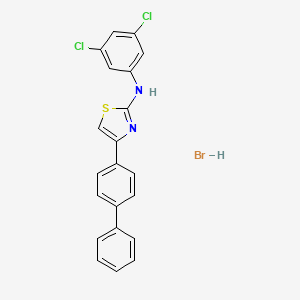

![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)

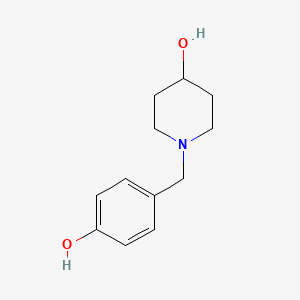

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide](/img/structure/B5196307.png)

![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196317.png)